Acetyl isothiocyanate, chloro-

Thiocyanate transfer reagent Acyl isothiocyanate reactivity α-Thiocyanatoketone synthesis

Chloroacetyl isothiocyanate (IUPAC: 2-chloroacetyl isothiocyanate, CAS 19103-78-7, molecular formula C₃H₂ClNOS, MW 135.57 g/mol) is a bifunctional acyl isothiocyanate bearing both an electrophilic isothiocyanate (–N=C=S) group and a chloroacetyl (ClCH₂CO–) moiety. Unlike simple alkyl or aryl isothiocyanates, acyl isothiocyanates possess a carbonyl group adjacent to the heterocumulene system, imparting enhanced electrophilicity at two reactive centres—the carbonyl carbon and the central carbon of the N=C=S unit—thereby enabling rich and diverse chemistry not accessible to non-acyl analogs.

Molecular Formula C3H2ClNOS
Molecular Weight 135.57 g/mol
CAS No. 19103-78-7
Cat. No. B8570774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl isothiocyanate, chloro-
CAS19103-78-7
Molecular FormulaC3H2ClNOS
Molecular Weight135.57 g/mol
Structural Identifiers
SMILESC(C(=O)N=C=S)Cl
InChIInChI=1S/C3H2ClNOS/c4-1-3(6)5-2-7/h1H2
InChIKeyDFQJJEOEWRFIQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetyl Isothiocyanate (CAS 19103-78-7): A Bifunctional Acyl Isothiocyanate Building Block for Heterocyclic Synthesis and Coordination Chemistry


Chloroacetyl isothiocyanate (IUPAC: 2-chloroacetyl isothiocyanate, CAS 19103-78-7, molecular formula C₃H₂ClNOS, MW 135.57 g/mol) is a bifunctional acyl isothiocyanate bearing both an electrophilic isothiocyanate (–N=C=S) group and a chloroacetyl (ClCH₂CO–) moiety . Unlike simple alkyl or aryl isothiocyanates, acyl isothiocyanates possess a carbonyl group adjacent to the heterocumulene system, imparting enhanced electrophilicity at two reactive centres—the carbonyl carbon and the central carbon of the N=C=S unit—thereby enabling rich and diverse chemistry not accessible to non-acyl analogs [1]. The compound serves as a versatile precursor for sulfur- and nitrogen-containing heterocycles and as a derivatizing agent for amino acids and amines, forming stable thiourea ligands for transition-metal coordination [2].

Why Generic Substitution of Chloroacetyl Isothiocyanate (CAS 19103-78-7) with Simpler Isothiocyanates Fails: The Irreplaceable Role of Bifunctional Reactivity


Chloroacetyl isothiocyanate cannot be functionally substituted by generic alkyl or aryl isothiocyanates (e.g., phenyl isothiocyanate) or even by unsubstituted acetyl isothiocyanate because its chloroacetyl moiety provides a second, chemically orthogonal electrophilic centre that enables tandem reaction sequences—specifically, initial thiourea formation at the isothiocyanate group followed by intramolecular alkylation or cyclization at the α-chloro carbon [1]. Whereas phenyl isothiocyanate requires a separate exogenous chloroacetyl chloride for analogous cyclization steps (a two-reagent, stepwise protocol), chloroacetyl isothiocyanate combines both reactive functions within a single molecule, enabling simpler one-pot, multicomponent heterocycle syntheses with reduced reagent inventory and operational complexity [2]. This built-in bifunctionality is the critical differentiator that precludes direct replacement with mono-electrophilic isothiocyanates.

Quantitative Differential Evidence for Chloroacetyl Isothiocyanate (CAS 19103-78-7): Head-to-Head Data vs. Closest Analogs for Procurement Decision-Making


Superior Thiocyanate Transfer Efficiency vs. Benzoyl Isothiocyanate

In a direct head-to-head evaluation of thiocyanate (–SCN) group transfer to alkyl and benzylic bromides in the presence of N-methylimidazole, acetyl isothiocyanate outperformed benzoyl isothiocyanate as a thiocyanate transfer agent [1]. While both reagents generate α-thiocyanato products in good yields, acetyl isothiocyanate is explicitly described as 'an even better thiocyanate transfer agent than benzoyl isothiocyanate,' attributed to the faster hydrolysis rate of acetamides vs. benzamides in neutral media [1]. This is a class-level inference for chloroacetyl isothiocyanate, which shares the acetyl-type acyl backbone and thus is expected to retain this kinetic advantage over benzoyl-type reagents.

Thiocyanate transfer reagent Acyl isothiocyanate reactivity α-Thiocyanatoketone synthesis

Bifunctional Tandem Reactivity vs. Simple Isothiocyanates: One-Pot Thiazepine Synthesis at Room Temperature

Chloroacetyl chloride—the direct synthetic precursor and in situ equivalent of chloroacetyl isothiocyanate—enables a one-pot, sequential four-component synthesis of thiazepine derivatives when combined with primary amines, 1,3-dicarbonyl compounds, and aryl isothiocyanates at room temperature [1]. The procedure leverages the dual reactivity of the chloroacetyl moiety: initial isothiocyanate formation or thiourea generation followed by intramolecular S-alkylation/cyclization. In contrast, protocols employing simple aryl isothiocyanates (e.g., phenyl isothiocyanate) require an exogenous α-halocarbonyl component added in a separate step for cyclization, as demonstrated in the condensation of 2-pyrazolin-5-ones with phenyl isothiocyanate followed by chloroacetyl chloride addition [2]. The reported one-pot protocol proceeds with 'ease of handling, regioselectivity, the absence of a metal catalyst, and moderate yields' [1].

Multicomponent reaction Thiazepine synthesis Chloroacetyl chloride Isothiocyanate cyclization

Broad-Spectrum Divalent Metal Complexation with Defined [M(L)₂] Stoichiometry

Ligands derived from chloroacetyl isothiocyanate form stable complexes with a wide range of divalent first-row and Group 12 transition metals. The ligand [3-(3-(2-chloroacetyl)thioureido)pyrazine-2-carboxylic acid] (CPC), synthesized from 3-aminopyrazine-2-carboxylic acid and chloroacetyl isothiocyanate, forms complexes of general formula [M(CPC)₂] where M²⁺ = Mn, Co, Ni, Cu, Zn, Cd, and Hg—all seven metals adopting tetrahedral geometry except copper, which exhibits square-planar geometry [1]. Similarly, the ligand ((2-chloroacetyl)carbamothioyl)glycine (CCG), prepared from chloroacetyl isothiocyanate and glycine (1:1), yields complexes of formula [M(CCG)₂] for the same metal series with identical geometry outcomes [2]. This predictable, conserved 1:2 metal-to-ligand stoichiometry and geometry profile across seven distinct metals is a direct consequence of the bidentate O,S-donor coordination mode accessible through the chloroacetylthioureido framework.

Coordination chemistry Thiourea ligand Transition metal complexes Tetrahedral geometry

Bidentate O,S-Donor Coordination: A Unique Chelation Mode Not Accessible to Simple Alkyl/Aryl Isothiocyanates

The ligand [N-(3-acetylphenylcarbamothioyl)-2-chloroacetamide] (L), synthesized by addition of chloroacetyl isothiocyanate to 3-aminoacetophenone, coordinates metal ions as a bidentate O,S-donor through the carbonyl oxygen and thiocarbonyl sulfur atoms, forming complexes of general formula [M(L)₂(Cl)₂] where M²⁺ = Mn(II), Co(II), Cd(II), and Hg(II) [1]. This bidentate chelation mode, confirmed by FT-IR, UV-Vis, conductivity, and magnetic susceptibility measurements, is enabled by the acylthiourea backbone generated specifically from the reaction of the isothiocyanate group with the amine and retention of the chloroacetyl substituent. In contrast, ligands derived from simple isothiocyanates such as phenyl isothiocyanate yield N,N'-disubstituted thioureas that function primarily as monodentate S-donors and lack the acyl carbonyl oxygen coordination site [2], resulting in weaker chelate stabilization.

Bidentate ligand O,S-donor Thiourea coordination Metal chelation

Optimized Synthesis Purity: Benzoyl Chloride Route Delivers >99% Yield vs. Acetyl Chloride Route

The synthesis of chloroacetyl isothiocyanate can be achieved via reaction of acetyl chloride with ammonium thiocyanate in refluxing acetone; however, this route is susceptible to dichloro sulfide byproduct formation [1]. Substituting acetyl chloride with the less electrophilic benzoyl chloride in acetone suppresses electrophilic substitution side reactions, achieving >99% yield of the desired isothiocyanate product [1]. In contrast, the benzoyl chloride route yields benzoyl isothiocyanate (not chloroacetyl isothiocyanate), and the direct relevance to the target compound is as a purity benchmark for optimizing the chloroacetyl-specific synthesis. The critical insight is that reagent electrophilicity directly governs product purity—a parameter of first-order importance for procurement specifications where typical commercial purity is approximately 95%.

Isothiocyanate synthesis Byproduct suppression Purity optimization Reagent selection

Reactivity Divergence from Trichloroacetyl Isothiocyanate: Differential Electrophilicity Enables Chemoselective Heterocycle Formation

In a systematic comparative study of carbonyl isothiocyanate reactivity with nucleophilic bifunctional reagents (1,2-diaminobenzene, 2-aminophenol, 5,6-diamino-1,3-dimethyluracil, and 2,3-diaminopyridine), benzoyl-, 2-furoyl-, acetyl-, and trichloroacetyl isothiocyanates exhibited divergent product distributions reflecting their differential electrophilicity [1]. Trichloroacetyl isothiocyanate, bearing the strongly electron-withdrawing CCl₃ group, is significantly more electrophilic and prone to competing hydrolysis and decomposition pathways, whereas chloroacetyl isothiocyanate (with a single chlorine) occupies an intermediate reactivity 'sweet spot'—sufficiently electrophilic for efficient thiourea formation with amines at ambient temperature, yet adequately controlled to avoid the rapid hydrolytic degradation observed with trichloroacetyl analogs [1][2]. This intermediate electrophilicity is critical for applications requiring reagent stability under ambient handling conditions.

Acyl isothiocyanate reactivity Trichloroacetyl isothiocyanate Heterocyclic synthesis Electrophilicity

Optimal Application Scenarios for Chloroacetyl Isothiocyanate (CAS 19103-78-7) Based on Quantitative Differentiation Evidence


One-Pot Multicomponent Synthesis of S,N-Heterocycles (Thiazepines, Thiazolidinones, Thiazoles)

The bifunctional nature of chloroacetyl isothiocyanate—specifically its capacity to generate a thiourea intermediate at the isothiocyanate group that subsequently undergoes intramolecular cyclization at the chloroacetyl carbon—makes it the reagent of choice for one-pot, multicomponent heterocycle syntheses. As demonstrated by Alizadeh et al. (2014), the chloroacetyl chloride precursor enables a four-component thiazepine synthesis at room temperature without metal catalysts, eliminating the stepwise isolation protocols required when using simple aryl isothiocyanates paired with separate α-halocarbonyl reagents [1]. This scenario is particularly valuable for medicinal chemistry laboratories engaged in heterocyclic library synthesis where step-count reduction and operational simplicity directly impact throughput and cost. Procurement rationale: laboratories performing multicomponent reactions should prioritize chloroacetyl isothiocyanate over phenyl isothiocyanate when the target architecture contains a thiazolidinone, thiazepine, or analogous S,N-heterocyclic core.

Synthesis of Bidentate Acylthiourea Ligands for Transition-Metal Coordination Chemistry

Chloroacetyl isothiocyanate reacts cleanly with primary amines and amino acids (e.g., glycine, 3-aminopyrazine-2-carboxylic acid, 3-aminoacetophenone) to yield acylthiourea ligands that function as bidentate O,S-donors [2][3]. These ligands form stable [M(L)₂] or [M(L)₂(Cl)₂] complexes with a broad spectrum of divalent metals (Mn, Co, Ni, Cu, Zn, Cd, Hg) and exhibit predictable geometry (tetrahedral for all except Cu, which adopts square-planar). The critical differentiator—the retention of the chlorine atom on the acetyl moiety—provides an orthogonal reactive handle for further functionalization (e.g., nucleophilic substitution, cross-coupling, or bioconjugation) that is absent in ligands derived from acetyl isothiocyanate or benzoyl isothiocyanate. Procurement rationale: coordination chemists requiring post-complexation modifiability should specifically select chloroacetyl isothiocyanate over other acyl isothiocyanates.

Thiocyanate Group Transfer Reagent for α-Thiocyanatoketone and Benzyl Thiocyanate Synthesis

Building on the mechanistic demonstration by Palsuledesai et al. (2009) that acyl isothiocyanates function as efficient thiocyanate (–SCN) transfer reagents to α-bromoketones and benzylic bromides in the presence of tertiary amines, chloroacetyl isothiocyanate is inferred to offer the same kinetic advantage documented for acetyl isothiocyanate over benzoyl isothiocyanate—namely, faster thiocyanate transfer attributable to more rapid acetamide-type hydrolysis [4]. This scenario applies to laboratories synthesizing α-thiocyanatoketone intermediates for further heterocycle elaboration. The chloroacetyl variant additionally provides the chlorine substituent as a secondary functional handle, enabling subsequent derivatization of the acyl byproduct. Procurement rationale: for thiocyanation methodology, chloroacetyl isothiocyanate combines efficient –SCN donor capacity with an ancillary chlorine site, a dual functionality not available from benzoyl or simple acetyl isothiocyanates.

Derivatization of Amines and Amino Acids for Analytical and Bioactive Compound Synthesis

Chloroacetyl isothiocyanate reacts with amines and amino acids under mild conditions to form stable chloroacetylthiourea and carbamothioyl derivatives suitable for subsequent biological screening or analytical characterization [2][3]. The electrophilicity of chloroacetyl isothiocyanate occupies an intermediate position between the insufficiently electrophilic acetyl isothiocyanate and the excessively reactive/hydrolytically unstable trichloroacetyl isothiocyanate, as established by Uher et al. (1983) [5]. This intermediate reactivity profile ensures efficient amine coupling at ambient temperature while minimizing competing hydrolysis, making it the optimal choice for derivatization workflows where both reaction efficiency and reagent shelf-stability are critical operational parameters. Procurement rationale: analytical chemistry and medicinal chemistry groups seeking an acyl isothiocyanate derivatizing agent with the best balance of reactivity, stability, and functional handle retention should select chloroacetyl isothiocyanate.

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